2-Bromo-3-isobutoxy-6-methylpyridine
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Overview
Description
2-Bromo-3-isobutoxy-6-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the second position, an isobutoxy group at the third position, and a methyl group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-isobutoxy-6-methylpyridine typically involves the bromination of 3-isobutoxy-6-methylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-isobutoxy-6-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Bromo-3-isobutoxy-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting the central nervous system and inflammatory diseases.
Materials Science:
Biological Studies: It is used as a probe to study the interactions of pyridine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-3-isobutoxy-6-methylpyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The bromine atom and isobutoxy group can influence the compound’s binding affinity and specificity, while the methyl group can affect its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the isobutoxy group, making it less versatile in certain synthetic applications.
3-Isobutoxy-6-methylpyridine: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
2-Bromo-3-methoxy-6-methylpyridine: Contains a methoxy group instead of an isobutoxy group, which can alter its chemical and physical properties.
Uniqueness
2-Bromo-3-isobutoxy-6-methylpyridine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the bromine atom and the isobutoxy group allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-6-methyl-3-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-9-5-4-8(3)12-10(9)11/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTAAVKPBYBENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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